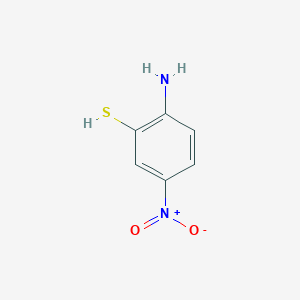

2-Amino-5-nitrobenzenethiol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-amino-5-nitrobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c7-5-2-1-4(8(9)10)3-6(5)11/h1-3,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDSRXSZJCJVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450796 | |

| Record name | 2-Amino-5-nitrobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23451-98-1 | |

| Record name | 2-Amino-5-nitrobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-nitrobenzenethiol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Amino-5-nitrobenzenethiol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a nitroaromatic organic compound containing both an amino and a thiol functional group. These reactive sites make it a versatile intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 23451-98-1 | [1][2][3] |

| Molecular Formula | C₆H₆N₂O₂S | [1][2][3] |

| Molecular Weight | 170.19 g/mol | [1][2][3] |

| Appearance | Pale-yellow to yellow-brown solid | [1] |

| Melting Point | 89-90 °C | [3] |

| Boiling Point | 362.6 ± 27.0 °C (Predicted) | [3] |

| Density | 1.465 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 6.80 ± 0.26 (Predicted) | [3] |

| InChI | 1S/C6H6N2O2S/c7-5-2-1-4(8(9)10)3-6(5)11/h1-3,11H,7H2 | [1] |

| InChIKey | UJDSRXSZJCJVCS-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])S)N | [3] |

| Storage | 2-8°C, protect from light | [3] |

Chemical Structure

The structure of this compound features a benzene ring substituted with an amino group at position 2, a nitro group at position 5, and a thiol group at position 1.

Caption: Chemical structure of this compound.

Experimental Protocols

A more defined application is in its analytical determination. Below is a representative protocol for the analysis of a nitroaromatic amine using High-Performance Liquid Chromatography (HPLC), which can be adapted for this compound.

Protocol: HPLC Analysis of Aromatic Nitroamines

This protocol is adapted from established methods for similar compounds like 2-amino-5-nitrophenol and 2-Amino-5-nitrobenzophenone.[4][5][6]

-

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Formic acid or Trifluoroacetic acid (TFA).

-

Ultrapure water.

-

This compound reference standard (≥98% purity).

-

Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

-

-

Preparation of Solutions:

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of water with 0.1% (v/v) formic acid (Eluent A) and acetonitrile with 0.1% (v/v) formic acid (Eluent B). For isocratic elution, a starting ratio of 65:35 (A:B) is common. This may require optimization. Degas the mobile phase before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter all samples and standards through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30-40 °C.

-

Detection Wavelength: A UV detector can be set at a wavelength near the absorbance maximum of the compound in the mobile phase. A full scan (200-400 nm) is recommended to determine the optimal wavelength.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

-

Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.

-

Caption: Experimental workflow for HPLC analysis.

Synthetic Utility and Logical Relationships

This compound is a valuable intermediate in organic synthesis. Its utility is demonstrated by the variety of compounds that can be synthesized from it (downstream products) and the precursors used to generate it (upstream products).

Caption: Synthetic relationships of this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways directly involving this compound have not been detailed in the available literature, its chemical class—nitroaromatic compounds—is known for a broad spectrum of biological activities.[7] These activities often stem from the bioreduction of the nitro group within cells.

The nitro group can undergo enzymatic reduction to form nitroso, hydroxylamino, and amino derivatives. The nitroso and hydroxylamino intermediates are highly reactive electrophiles capable of forming covalent adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity. This mechanism is the basis for the antimicrobial and antiparasitic effects of many nitro-containing drugs.[7][8]

Caption: General mechanism of bioactivation for nitroaromatic compounds.

This compound's potential as an antioxidant and its use as a building block for pharmaceuticals, such as the antidiabetic drug pioglitazone, underscore its relevance in drug discovery and development.[3] Further research is needed to elucidate its specific biological targets and mechanisms of action.

References

- 1. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 23451-98-1 | YAA45198 [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-nitrobenzenethiol (CAS Number: 23451-98-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrobenzenethiol, with the CAS number 23451-98-1, is a substituted aromatic thiol compound of significant interest in various fields of chemical and pharmaceutical research. Its molecular structure, featuring an amino group, a nitro group, and a thiol group on a benzene ring, imparts a unique combination of reactivity and potential biological activity. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis method, spectroscopic data of analogous compounds, and insights into its potential biological implications, particularly focusing on the metabolic pathways of nitroaromatic compounds.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a pale-yellow to yellow-brown substance. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 23451-98-1 | [1] |

| Molecular Formula | C₆H₆N₂O₂S | [1] |

| Molecular Weight | 170.19 g/mol | [1] |

| Melting Point | 89-90 °C | |

| Boiling Point (Predicted) | 362.6 ± 27.0 °C | |

| Density (Predicted) | 1.465 ± 0.06 g/cm³ | |

| Purity (Typical) | ≥95% | |

| InChI Key | UJDSRXSZJCJVCS-UHFFFAOYSA-N | |

| SMILES | Nc1ccc(cc1S)--INVALID-LINK--=O |

Synthesis

Representative Experimental Protocol: Synthesis from 2-Chloro-5-nitroaniline

Objective: To synthesize this compound by nucleophilic aromatic substitution of chlorine in 2-chloro-5-nitroaniline with a hydrosulfide group.

Materials:

-

2-Chloro-5-nitroaniline

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) or Sodium hydrosulfide (NaHS)

-

Ethanol or Methanol

-

Water

-

Hydrochloric acid (HCl) or Acetic acid

-

Ethyl acetate or Diethyl ether (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitroaniline in ethanol or methanol under an inert atmosphere.

-

Preparation of Sulfide/Hydrosulfide Solution: In a separate beaker, dissolve an equimolar or slight excess of sodium sulfide nonahydrate or sodium hydrosulfide in water.

-

Reaction: Slowly add the aqueous sulfide/hydrosulfide solution to the solution of 2-chloro-5-nitroaniline at room temperature with vigorous stirring. After the initial addition, gently heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A significant portion of the ethanol/methanol can be removed under reduced pressure.

-

Neutralization and Extraction: Dilute the remaining aqueous mixture with water and carefully neutralize with a dilute acid (e.g., HCl or acetic acid) to a pH of approximately 7. This will precipitate the crude this compound. The product can then be extracted with an organic solvent like ethyl acetate or diethyl ether.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as hydrogen sulfide gas, which is toxic and has a strong, unpleasant odor, may be evolved, especially during the acidification step. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Spectroscopic Data (Analogous Compounds)

¹H and ¹³C NMR Spectroscopy

The NMR spectra of aromatic compounds are highly dependent on the electronic effects of the substituents. For this compound, the amino (-NH₂) and thiol (-SH) groups are electron-donating, while the nitro (-NO₂) group is strongly electron-withdrawing. This would result in a complex splitting pattern in the aromatic region of the ¹H NMR spectrum.

-

Reference Data for 2-Aminobenzenethiol: The ¹H NMR spectrum of 2-aminobenzenethiol shows characteristic peaks for the aromatic protons and the amino and thiol protons[4].

-

Reference Data for 2-Amino-5-nitrophenol: The ¹H NMR spectrum of the analogous 2-amino-5-nitrophenol is also available and shows distinct signals for the aromatic protons influenced by the hydroxyl, amino, and nitro groups[5][6].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, the S-H stretching of the thiol, and the asymmetric and symmetric stretching of the nitro group.

-

Reference Data for 2-Amino-5-nitrophenol: The IR spectrum of 2-amino-5-nitrophenol displays characteristic peaks for the O-H, N-H, and NO₂ functional groups[5].

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum would be expected to show absorption maxima corresponding to the electronic transitions within the substituted benzene ring. The presence of the chromophoric nitro group and auxochromic amino and thiol groups would likely result in absorptions in the UV and possibly the visible region.

-

Reference Data for 2-Amino-5-nitrophenol: The UV spectrum of 2-amino-5-nitrophenol has been reported and can serve as a reference[5].

Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of this compound (170.19 g/mol ) and characteristic fragmentation patterns.

-

Reference Data for 2-Amino-5-nitrothiazole: The mass spectrum of the related heterocyclic compound, 2-amino-5-nitrothiazole, is available for comparison[7].

Biological Activity and Signaling Pathways

Direct studies on the specific signaling pathways affected by this compound are limited. However, the biological activities of nitroaromatic compounds are generally linked to the metabolic reduction of the nitro group[8][9]. This process can lead to the formation of reactive intermediates that can interact with cellular macromolecules and induce oxidative stress.

Metabolic Pathway of Nitroaromatic Compounds

The bioreduction of the nitro group is a critical pathway for both the therapeutic action and the toxicity of many nitroaromatic compounds[9]. This metabolic activation is often carried out by nitroreductase enzymes present in both mammalian cells and microorganisms[8]. The reduction proceeds through a series of intermediates, including nitroso and hydroxylamino derivatives, which are highly reactive.

The following diagram illustrates the general metabolic pathway of a nitroaromatic compound, which is a plausible pathway for this compound.

Caption: Metabolic activation of nitroaromatic compounds leading to cellular effects.

This pathway highlights how the reduction of the nitro group can lead to the formation of reactive species that can covalently bind to DNA and proteins, leading to genotoxicity and cellular damage. Additionally, the redox cycling of the nitroso intermediate can generate reactive oxygen species (ROS), contributing to oxidative stress[8].

Applications

This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including:

-

Heterocyclic Compounds: It is a key precursor for the synthesis of benzothiazoles and other related heterocyclic systems, which are important scaffolds in medicinal chemistry[10].

-

Pharmaceuticals: The structural motif of this compound is found in various compounds with potential therapeutic applications. For instance, derivatives of aminophenols and nitroaromatics have been investigated for their anticancer, antibacterial, antiviral, and antiparasitic activities[11][12].

-

Dyes and Pigments: Amino and nitro-substituted aromatic compounds are classical components in the synthesis of azo dyes and other colorants.

Conclusion

This compound is a chemical compound with significant potential for research and development in both chemistry and pharmacology. While detailed experimental and biological data for this specific molecule are not extensively documented in publicly available literature, its structural similarity to other well-studied nitroaromatic and aminothiol compounds provides a strong basis for predicting its reactivity and potential biological effects. The provided representative synthesis protocol and the general metabolic pathway for nitroaromatic compounds offer a solid foundation for researchers and drug development professionals to further investigate the properties and applications of this intriguing molecule. Further studies are warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and explore its specific biological activities and mechanisms of action.

References

- 1. This compound | 23451-98-1 | YAA45198 [biosynth.com]

- 2. US3931321A - Process for the preparation of O-aminothiophenols - Google Patents [patents.google.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. 2-Aminobenzenethiol(137-07-5) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 2-Amino-5-nitrobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-nitrobenzenethiol, a versatile chemical intermediate with significant applications in pharmaceutical synthesis and research. This document details its chemical and physical properties, experimental protocols, and its role in biological systems.

Core Properties of this compound

This compound is an aromatic organosulfur compound characterized by the presence of an amino (-NH2), a nitro (-NO2), and a thiol (-SH) group attached to a benzene ring. These functional groups impart a unique reactivity profile, making it a valuable building block in organic synthesis.

Physicochemical and Identification Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₆H₆N₂O₂S | [1] |

| Molecular Weight | 170.19 g/mol | [1] |

| CAS Number | 23451-98-1 | [1] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Melting Point | 89-90 °C | |

| Boiling Point | 362.6 ± 27.0 °C (Predicted) | |

| Density | 1.465 ± 0.06 g/cm³ (Predicted) | |

| pKa | 6.80 ± 0.26 (Predicted) | |

| Purity (Typical) | ≥95% |

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a crucial intermediate in various synthetic pathways.

-

Pharmaceutical Synthesis : It is a key starting material in the synthesis of a range of biologically active molecules. Notably, it is utilized in the production of pioglitazone, a medication used in the management of diabetes.[2] It also serves as a precursor for other heterocyclic compounds such as diterpenes, triazines, pyrazoles, and pyrazolines, many of which are investigated for their therapeutic potential.[2]

-

Azo Dye Intermediate : The amino group can be diazotized and coupled to form various azo dyes, which have applications in coloring synthetic resins, lacquers, and inks.[3]

-

Electrochemical Research : The thiol group allows for the self-assembly of monolayers on metal surfaces, such as gold electrodes. This property makes it a compound of interest for developing electrochemical sensors and for studying electron transfer processes.[2]

-

Biochemical Assays : this compound has been employed in laboratory settings for the analysis of cholinesterase activity and the study of its inhibitors.[2] Derivatives of structurally similar compounds, like 2-amino-5-nitrothiazole, have been designed and evaluated as potent inhibitors of both monoamine oxidase (MAO) and cholinesterases, enzymes implicated in neurodegenerative diseases.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, designed for reproducibility in a laboratory setting.

Synthesis of this compound

A common synthetic route to aminophenols and their derivatives involves the protection of the amino group, followed by nitration and subsequent deprotection or modification. A plausible synthesis for this compound can be adapted from established methods for similar compounds, such as 2-amino-5-nitrophenol.[3] The following is a representative two-step protocol starting from 2-aminothiophenol.

Step 1: Synthesis of 2-Methyl-1,3-benzothiazole

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1 mole).

-

Acylation : Slowly add acetic anhydride (1.1 moles) to the flask. The reaction is typically exothermic.

-

Cyclization : Once the initial reaction subsides, heat the mixture to reflux for 2-3 hours to drive the cyclization to completion, forming 2-methyl-1,3-benzothiazole.

-

Work-up : After cooling, the reaction mixture is poured into cold water. The product can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with a saturated sodium bicarbonate solution, followed by brine, and dried over anhydrous sodium sulfate.

-

Purification : The solvent is removed under reduced pressure, and the crude product can be purified by distillation or chromatography.

Step 2: Nitration of 2-Methyl-1,3-benzothiazole and Hydrolysis

-

Nitration : The 2-methyl-1,3-benzothiazole (1 mole) is dissolved in concentrated sulfuric acid in a flask cooled in an ice-salt bath to maintain a temperature between 0-5 °C. A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction : The mixture is stirred at a low temperature for several hours until the reaction is complete (monitored by TLC).

-

Hydrolysis : The reaction mixture is then carefully poured onto crushed ice. The precipitated nitrated intermediate is filtered and washed with cold water. This intermediate is then subjected to hydrolysis, typically by heating in an aqueous acidic or basic solution, to open the benzothiazole ring and yield the final product, this compound.

-

Purification : The product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent such as ethanol/water to yield the purified this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Purity assessment and quantification of this compound can be performed using reverse-phase HPLC with UV detection.

-

Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid added to both to improve peak shape). A typical starting condition could be 70:30 Water:Acetonitrile.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : Based on the UV absorbance of the nitroaniline chromophore, a wavelength between 350-400 nm is recommended for optimal sensitivity and selectivity.

-

Sample Preparation : Samples are prepared by dissolving a known mass of the compound in the mobile phase or a suitable solvent like methanol, followed by filtration through a 0.45 µm syringe filter before injection.

-

Quantification : A calibration curve is constructed using standard solutions of known concentrations to quantify the amount of this compound in unknown samples.

Spectral Data Interpretation

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key peaks would include:

-

N-H stretching : Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

S-H stretching : A weak band around 2550-2600 cm⁻¹. This peak can sometimes be difficult to observe.

-

Aromatic C-H stretching : Bands just above 3000 cm⁻¹.

-

NO₂ stretching : Strong, characteristic asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

-

C=C stretching : Bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The aromatic region of the proton NMR spectrum would display signals for the three protons on the benzene ring. Due to the electron-donating amino group and the electron-withdrawing nitro group, these protons will appear as distinct multiplets or doublets of doublets, with chemical shifts typically between 6.5 and 8.5 ppm. The protons of the amino group and the thiol group would appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

-

¹³C NMR : The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atoms attached to the nitro and amino/thiol groups will have their chemical shifts significantly influenced by the electronic effects of these substituents.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Synthesis of this compound

Caption: A representative workflow for the synthesis of this compound.

Signaling Pathway: Mechanism of Reversible Cholinesterase Inhibition

References

- 1. This compound | 23451-98-1 | YAA45198 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Amino-5-nitrobenzenethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-5-nitrobenzenethiol. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on the theoretical spectroscopic properties and provides detailed experimental protocols to enable researchers to acquire and analyze the necessary data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups (amino, nitro, thiol, and a substituted benzene ring) and data from structurally similar compounds.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300-3500 | Medium-Strong |

| S-H (Thiol) | Stretch | 2550-2600 | Weak |

| C-N (Aromatic Amine) | Stretch | 1250-1360 | Strong |

| NO₂ (Nitro) | Asymmetric Stretch | 1500-1570 | Strong |

| NO₂ (Nitro) | Symmetric Stretch | 1300-1370 | Strong |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium |

| C-H (Aromatic) | Out-of-plane Bend | 690-900 | Strong |

Table 2: Predicted ¹H NMR Spectroscopy Data

Predicted for a solution in a common deuterated solvent like DMSO-d₆.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H attached to C3 | ~7.8-8.0 | d | ~2-3 Hz (meta coupling) |

| H attached to C4 | ~7.5-7.7 | dd | J(ortho) = ~8-9 Hz, J(meta) = ~2-3 Hz |

| H attached to C6 | ~6.8-7.0 | d | ~8-9 Hz (ortho coupling) |

| -NH₂ | Variable (broad) | s | N/A |

| -SH | Variable (broad) | s | N/A |

Table 3: Predicted ¹³C NMR Spectroscopy Data

Predicted for a solution in a common deuterated solvent like DMSO-d₆.

| Carbon | Chemical Shift (ppm) |

| C1 (C-SH) | ~120-130 |

| C2 (C-NH₂) | ~145-155 |

| C3 | ~125-135 |

| C4 | ~115-125 |

| C5 (C-NO₂) | ~140-150 |

| C6 | ~110-120 |

Table 4: Predicted UV-Vis Spectroscopy Data

Predicted for a solution in a common solvent like ethanol or methanol.

| Transition | λmax (nm) | Molar Absorptivity (ε) |

| π → π* (Benzene Ring) | ~200-220 | High |

| n → π* (Nitro Group) | ~270-290 | Moderate |

| Charge Transfer | ~350-400 | High |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Solid State (Nujol Mull): Grind a small amount of the sample (2-5 mg) with a few drops of Nujol (mineral oil) in an agate mortar to create a paste.[1] Spread the paste thinly between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Place the prepared sample (KBr pellet or salt plates with Nujol mull) in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups of this compound as outlined in Table 1.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra using the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific protons and carbons in the molecule, as predicted in Tables 2 and 3.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Record a baseline spectrum with the blank cuvette in the sample and reference beams.

-

Place the sample cuvette in the sample beam and record the UV-Vis spectrum, typically from 200 to 800 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

-

If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Compare the observed absorption bands with the predicted transitions in Table 4.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a compound like this compound.

References

Solubility Profile of 2-Amino-5-nitrobenzenethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-nitrobenzenethiol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility predictions based on structurally analogous compounds. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility values tailored to their specific laboratory conditions and solvent systems.

Predicted Solubility of this compound

Based on the solubility profiles of structurally related compounds, including 2-aminobenzenethiol, nitroanilines, and aminophenols, the following table summarizes the predicted qualitative solubility of this compound in a range of common solvents. The presence of a polar amino group, a polar nitro group, and a thiol group, combined with an aromatic ring, suggests low solubility in water and higher solubility in organic solvents.

| Solvent Class | Specific Solvents | Predicted Qualitative Solubility | Rationale |

| Aqueous | Water | Low | The hydrophobic benzene ring and the nitro group are expected to limit solubility despite the presence of polar amino and thiol groups. |

| Alcohols | Methanol, Ethanol | Soluble | These polar protic solvents can engage in hydrogen bonding with the amino and thiol groups, facilitating dissolution. |

| Ketones | Acetone | Soluble | Acetone's polarity and ability to act as a hydrogen bond acceptor make it a good solvent for this compound. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are effective for many organic compounds of intermediate polarity. |

| Ethers | Diethyl Ether | Moderately Soluble | Expected to be a reasonably good solvent, though possibly less effective than more polar options. |

| Amides | Dimethylformamide (DMF) | Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is an excellent solvent for many polar and non-polar organic molecules. |

| Hydrocarbons | Hexane, Toluene | Low to Insoluble | The high polarity of this compound is expected to result in poor solubility in non-polar hydrocarbon solvents. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols are recommended. These methods are based on the principle of creating a saturated solution and then determining the concentration of the solute.

Method 1: Gravimetric Determination

This is a straightforward method for determining solubility if the solvent is volatile.

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with hotplate

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass syringes

-

Evaporating dish

-

Oven

Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume or mass of the selected solvent to the vial.

-

Seal the vial and place it in a constant temperature shaker or on a magnetic stirrer.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Allow the mixture to settle, letting the excess solid precipitate.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved solid.

-

Dispense the filtered, saturated solution into a pre-weighed evaporating dish.

-

Record the exact volume or mass of the solution transferred.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it.

-

Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.

Method 2: UV-Visible Spectrophotometry

This method is suitable if this compound has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent.

Materials:

-

All materials from Method 1

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Prepare the Saturated Solution:

-

Follow steps 1-6 from the Gravimetric Determination protocol.

-

-

Analyze the Saturated Solution:

-

Take a precise aliquot of the filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Logical Workflow: Synthesis of a Related Compound

As a reference for a logical workflow, the following diagram illustrates a common synthesis pathway for 2-amino-5-nitrophenol, a structurally similar compound. This provides insight into the types of reaction conditions and intermediates that might be involved in the synthesis of this compound.

Caption: Synthesis pathway for 2-amino-5-nitrophenol.

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzenethiol from o-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a multi-step synthetic pathway for the preparation of 2-Amino-5-nitrobenzenethiol, a valuable intermediate in the pharmaceutical and dye industries, starting from the readily available precursor, o-aminophenol. The synthesis involves the formation of the key intermediate, 2-amino-5-nitrophenol, followed by the introduction of a thiol group via a thiocyanate intermediate.

Overall Synthetic Pathway

The synthesis of this compound from o-aminophenol is a multi-step process that can be broadly divided into two key stages:

-

Synthesis of the intermediate, 2-Amino-5-nitrophenol: This stage involves the protection of the functional groups of o-aminophenol through cyclocondensation with urea, followed by nitration and subsequent hydrolysis.

-

Conversion of 2-Amino-5-nitrophenol to this compound: This stage focuses on the introduction of the thiol functionality. A plausible route involves the thiocyanation of the 2-amino-5-nitrophenol intermediate to form a thiocyanate derivative, which is then reduced to the final product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of the intermediate, 2-amino-5-nitrophenol.

Table 1: Reaction Conditions for the Synthesis of 2-Amino-5-nitrophenol

| Step | Reactants | Molar Ratio (o-aminophenol:urea) | Temperature (°C) | Time (h) |

| Cyclocondensation | o-Aminophenol, Urea | 1.00:1.05 | 115 | 1.5 |

| Nitration | Benzoxazolone, HNO₃, H₂SO₄ | - | 40 | 2 |

| Alkaline Hydrolysis | 6-Nitrobenzoxazolone, NaOH solution | - | 105 | 2.5 |

Table 2: Yields for the Synthesis of 2-Amino-5-nitrophenol

| Stage | Product | Yield (%) |

| Cyclocondensation-Nitration | 6-Nitrobenzoxazolone | 90.2 |

| Hydrolysis | 2-Amino-5-nitrophenol | 81.2 |

| Overall Yield | 2-Amino-5-nitrophenol | 73.2 |

Experimental Protocols

Part 1: Synthesis of 2-Amino-5-nitrophenol from o-Aminophenol

This synthesis is a three-step process involving cyclocondensation, nitration, and hydrolysis.[1][2]

Step 1: Cyclocondensation to form Benzoxazolone

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-aminophenol and urea in a molar ratio of 1.00:1.05.

-

Heat the mixture to 115°C with constant stirring.

-

Maintain the reaction at this temperature for 1.5 hours.

-

After cooling, the resulting solid is the benzoxazolone intermediate, which can be used in the next step without further purification.

Step 2: Nitration of Benzoxazolone

-

To the benzoxazolone from the previous step, carefully add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the reaction temperature at 40°C with efficient stirring.

-

Continue the reaction for 2 hours.

-

Upon completion, the reaction mixture is carefully quenched with ice-water to precipitate the 6-nitrobenzoxazolone product.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry.

Step 3: Alkaline Hydrolysis to 2-Amino-5-nitrophenol

-

Suspend the dried 6-nitrobenzoxazolone in a suitable aqueous sodium hydroxide solution.

-

Heat the mixture to 105°C and maintain for 2.5 hours with stirring.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the 2-amino-5-nitrophenol product.

-

Filter the solid, wash with cold water, and dry to obtain the final product.

Part 2: Proposed Synthesis of this compound from 2-Amino-5-nitrophenol

The introduction of a thiol group at the 2-position of 2-amino-5-nitrophenol is a challenging step due to the directing effects of the existing functional groups. A plausible route is through the formation of a thiocyanate intermediate followed by its reduction.

Step 4: Thiocyanation of 2-Amino-5-nitrophenol

This is a proposed method and may require optimization.

-

Dissolve 2-amino-5-nitrophenol in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Add a source of thiocyanate, such as ammonium thiocyanate or potassium thiocyanate.

-

Introduce a mild oxidizing agent, such as bromine in acetic acid, dropwise at a controlled temperature (e.g., 0-10°C) to generate the thiocyanogen electrophile in situ.

-

Allow the reaction to proceed at a low temperature for several hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess oxidant.

-

Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Purify the crude 2-amino-5-nitro-x-thiocyanatophenol by column chromatography. The regioselectivity of this reaction may need careful optimization.

Step 5: Reduction of the Thiocyanate to this compound

Several methods can be employed for the reduction of the thiocyanate group to a thiol.

Method A: Reductive Cleavage with Phosphorus Pentasulfide [2]

-

In a three-neck round-bottom flask, dissolve the thiocyanate intermediate in toluene.

-

Add phosphorus pentasulfide (P₂S₅) to the solution.

-

Reflux the resulting suspension until the starting material is consumed (monitored by TLC).

-

After the reaction is complete, carefully quench the mixture with water.

-

Extract the product with ethyl acetate, dry the organic phase over sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude thiol by flash chromatography.

Method B: Reduction with Sodium Borohydride

-

Dissolve the thiocyanate intermediate in a suitable solvent such as ethanol or a mixture of THF and water.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

-

Carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to decompose the excess borohydride.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by chromatography or recrystallization.

Mandatory Visualization

Caption: Overall synthetic pathway from o-aminophenol to this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Reaction Mechanism of 2-Amino-5-nitrobenzenethiol Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrobenzenethiol is a crucial intermediate in the synthesis of various pharmaceuticals and dyes. Its molecular structure, featuring an aromatic ring substituted with amino, nitro, and thiol groups, makes it a versatile building block in organic synthesis. This technical guide provides a detailed overview of the primary reaction mechanism for the formation of this compound, supported by experimental protocols and quantitative data.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially viable method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by a nucleophile. In this case, the synthesis commonly starts from 2-chloro-5-nitroaniline, where the chloro group is substituted by a sulfur-containing nucleophile.

The reaction proceeds in two main steps:

-

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a potent sulfur nucleophile, such as the hydrosulfide ion (HS⁻) or sulfide ion (S²⁻), on the carbon atom bearing the chlorine atom. The presence of a strong electron-withdrawing nitro group (-NO₂) ortho and para to the leaving group is critical. This group delocalizes the negative charge of the aromatic ring through resonance, stabilizing the intermediate. This resonance-stabilized intermediate is known as a Meisenheimer complex . The stability of this complex is a key factor driving the reaction forward.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the leaving group, in this case, the chloride ion (Cl⁻). This step is typically fast and results in the formation of the final product, this compound.

The overall reaction can be summarized as follows:

2-chloro-5-nitroaniline + Na₂S → this compound + NaCl

The amino group (-NH₂) present on the ring also influences the reaction, primarily by affecting the electron density of the aromatic system.

Visualization of the Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound via SNAr mechanism.

Experimental Protocols

Synthesis of this compound from 2-Chloro-5-nitroaniline

Materials:

-

2-Chloro-5-nitroaniline

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol or another suitable solvent (e.g., Dimethylformamide)

-

Water

-

Hydrochloric acid (for acidification)

-

Sodium bicarbonate (for neutralization)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Preparation of the Nucleophile: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a molar excess of sodium sulfide nonahydrate in a mixture of ethanol and water.

-

Reaction Mixture: To the stirred solution of sodium sulfide, add 2-chloro-5-nitroaniline portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. b. Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities. c. Carefully acidify the filtrate with hydrochloric acid to precipitate the product. The pH should be adjusted to be slightly acidic. d. Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

Purification: a. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. b. Alternatively, for further purification, the crude product can be dissolved in an aqueous solution of sodium bicarbonate and then re-precipitated by the addition of acid.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the synthesis of this compound.

Quantitative Data

Quantitative data for the synthesis of this compound is not explicitly detailed in the provided search results. However, data from analogous syntheses of aminothiophenols from chloronitrobenzenes can provide an expected range for reaction parameters and yields.

| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |

| 2-Chloronitrobenzene | Na₂S·9H₂O | Water/Ethanol | Reflux | 8-10 | ~50 | Synthesis of 2-Aminothiophenol |

| 2-Chloro-5-nitroaniline | Thiophenol/K₂CO₃ | DMF | 100 | 1 | ~91 (crude) | Synthesis of 2-nitro-5-(phenylthio)-anilines |

Note: The yields and conditions are for analogous reactions and may vary for the synthesis of this compound.

Conclusion

The synthesis of this compound is effectively achieved through a nucleophilic aromatic substitution (SNAr) mechanism, with 2-chloro-5-nitroaniline serving as a common precursor. The reaction is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the key Meisenheimer complex intermediate. While a specific, detailed experimental protocol with quantitative data for this exact transformation is not widely published, the provided generalized protocol, based on analogous reactions, offers a solid foundation for laboratory synthesis. Further optimization of reaction conditions would be necessary to achieve high yields and purity for specific research and development applications.

An In-depth Technical Guide to the Purity and Characterization of 2-Amino-5-nitrobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purity and characterization of 2-Amino-5-nitrobenzenethiol (CAS No. 23451-98-1), a key intermediate in the synthesis of various pharmaceuticals and other commercially significant molecules. This document outlines the typical analytical methodologies employed for its characterization and purity assessment. While specific experimental data for this compound is not extensively available in public literature, this guide presents data from closely related and structurally similar compounds to provide a robust framework for its analysis. Detailed exemplary experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and other relevant analytical techniques are provided. Furthermore, this guide includes a logical workflow for the synthesis of related aminonitrobenzenoid compounds, offering a template for process understanding.

Introduction

This compound is a substituted aromatic thiol that serves as a versatile building block in organic synthesis. Its molecular structure, featuring an amino group, a nitro group, and a thiol group, provides multiple reactive sites for the construction of complex molecules. It is a known intermediate in the production of pioglitazone, a medication used in the treatment of diabetes.[1] Additionally, it is utilized in the synthesis of azo dyes and as a precursor for various heterocyclic systems, such as benzothiazoles and phenothiazines.[1][2] The purity and comprehensive characterization of this intermediate are of paramount importance to ensure the quality, safety, and efficacy of the final products in drug development and other applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 23451-98-1 | [3] |

| Molecular Formula | C₆H₆N₂O₂S | [3] |

| Molecular Weight | 170.19 g/mol | [3] |

| Appearance | Pale-yellow to yellow-brown solid | [3] |

| Purity | ≥95% | [3] |

| IUPAC Name | This compound | [4] |

| InChI Key | UJDSRXSZJCJVCS-UHFFFAOYSA-N | [4] |

Analytical Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. This typically involves a combination of spectroscopic and chromatographic techniques. While a complete dataset for this compound is not publicly available, the following sections provide exemplary data from closely related compounds.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure of the compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following table summarizes the ¹H NMR and ¹³C NMR spectral data for the related compound, 2-Amino-5-nitrophenol.

Table 1: Exemplary NMR Spectral Data for 2-Amino-5-nitrophenol (DMSO-d₆)

| ¹H NMR | Chemical Shift (ppm) |

| Aromatic-H | 7.5 - 8.0 |

| Aromatic-H | 6.8 - 7.2 |

| -OH | 9.0 - 10.0 |

| -NH₂ | 4.5 - 5.5 |

| ¹³C NMR | Chemical Shift (ppm) |

| Aromatic C-O | 150 - 160 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-NO₂ | 135 - 145 |

| Aromatic C-H | 110 - 130 |

Note: The specific shifts and splitting patterns for this compound are expected to differ due to the presence of the thiol group instead of a hydroxyl group.

IR spectroscopy is used to identify the functional groups present in a molecule. The table below shows characteristic IR absorption bands for functional groups expected in this compound, based on data for related compounds.[5]

Table 2: Exemplary IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| S-H Stretch (Thiol) | 2550 - 2600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric) |

| 1300 - 1370 (symmetric) | |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 170.

Chromatographic Analysis

Chromatographic methods are employed to separate and quantify the compound of interest from any impurities.

HPLC is a standard technique for assessing the purity of pharmaceutical intermediates. A reverse-phase HPLC method with UV detection would be suitable for this compound. An exemplary HPLC method for the related compound 2-Amino-5-nitrophenol has been developed and validated.[6][7]

Table 3: Exemplary HPLC Purity Data for a Related Compound

| Parameter | Value |

| Purity | >98% |

| Major Impurity | Not specified |

| Retention Time | Dependent on method |

GC, often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of volatile derivatives of this compound or for the analysis of volatile impurities.

Experimental Protocols

The following sections provide detailed, exemplary experimental protocols for the characterization of this compound. These are based on established methods for similar compounds and should be optimized for specific instrumentation and sample matrices.

HPLC Method for Purity Determination (Exemplary)

This protocol is adapted from a method for 2-Amino-5-nitrophenol and serves as a starting point.[8]

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm and 360 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area.

GC-MS Method for Identification (Exemplary)

This protocol is a general guideline for the analysis of a related compound, 2-Amino-5-nitrobenzophenone.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold at 280 °C for 10 minutes.

-

-

Injector Temperature: 250 °C.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

Thermal Analysis (Exemplary Protocol)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and decomposition profile of a compound.[9]

-

Instrumentation: TGA instrument.

-

Sample Pan: Platinum or alumina.

-

Sample Size: 5-10 mg.

-

Temperature Program: Heat from ambient temperature to 600 °C at a rate of 10 °C/min.

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Data Analysis: Determine the onset of decomposition and the percentage of weight loss at different temperatures.

-

Instrumentation: DSC instrument.

-

Sample Pan: Hermetically sealed aluminum pans.

-

Sample Size: 2-5 mg.

-

Temperature Program: Heat from ambient temperature to the decomposition temperature (determined by TGA) at a rate of 10 °C/min.

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Data Analysis: Identify endothermic and exothermic events, such as melting and decomposition.

Synthesis and Logical Workflow

This compound can be synthesized through various methods, often involving the reduction of a disulfide bond or the hydrolysis of a benzothiazole precursor.[10] The following diagram illustrates a generalized synthetic workflow for a substituted 2-aminobenzenethiol, which can be adapted for the target molecule.

Caption: Generalized workflow for the synthesis of 2-aminobenzenethiols.

Conclusion

This technical guide has provided a framework for the purity and characterization of this compound. While specific analytical data for this compound is limited in the public domain, the use of exemplary data from structurally similar molecules, combined with detailed experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals. The methodologies outlined herein for spectroscopic, chromatographic, and thermal analysis are fundamental for ensuring the quality and consistency of this important chemical intermediate. As with any analytical work, method development and validation are crucial for obtaining accurate and reliable results for specific applications.

References

- 1. This compound | 23451-98-1 | Benchchem [benchchem.com]

- 2. Separation of 2-Amino-5-nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. This compound | 23451-98-1 | YAA45198 [biosynth.com]

- 4. This compound | 23451-98-1 [sigmaaldrich.com]

- 5. 2-Aminobenzenethiol(137-07-5) IR Spectrum [chemicalbook.com]

- 6. 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kC¹åw G}Èw¤ [cat.hokudai.ac.jp]

- 10. ijcrt.org [ijcrt.org]

Safety and handling precautions for 2-Amino-5-nitrobenzenethiol

An In-depth Technical Guide to the Safety and Handling of 2-Amino-5-nitrobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound (CAS No. 23451-98-1). The following sections detail the hazardous properties of this compound and outline the necessary precautions for its safe use in a laboratory setting. All quantitative data is summarized in tables for clarity, and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a yellow to brown crystalline solid. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₆N₂O₂S |

| Molecular Weight | 170.19 g/mol |

| Melting Point | 89-90 °C |

| Boiling Point | 362.6±27.0 °C (Predicted) |

| Density | 1.465±0.06 g/cm³ (Predicted) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the following table.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Data sourced from Safety Data Sheets.

Toxicological Information

| Toxicological Endpoint | Species | Route | Value | Reference Compound |

| LD50 | Rat | Oral | > 4000 mg/kg | 2-Amino-5-nitrophenol[1][2] |

| LD50 | Rat | Intraperitoneal | > 800 mg/kg | 2-Amino-5-nitrophenol[2] |

Carcinogenicity: There is no specific carcinogenicity data for this compound. The related compound, 2-Amino-5-nitrophenol, is classified by the International Agency for Research on Cancer (IARC) as Group 3: Not classifiable as to its carcinogenicity to humans.[3] Another related compound, 2-Amino-5-nitrothiazole, is considered a positive animal carcinogen.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure the stability of this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate particulate filter.

Handling Procedures:

-

Avoid breathing dust.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage Conditions:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Protect from light.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.

First Aid Measures

The following first aid procedures should be followed in case of exposure to this compound.

General First Aid Workflow

Caption: General first aid workflow for exposure to this compound.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Spill Response Protocol

Caption: Protocol for responding to a spill of this compound.

Firefighting Measures

Suitable Extinguishing Media:

-

Dry chemical

-

Carbon dioxide (CO₂)

-

Halon extinguisher

-

Water spray may also be used.

Specific Hazards Arising from the Chemical:

-

Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.

Protective Equipment and Precautions for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.

-

Wear full protective clothing to prevent contact with skin and eyes.

Stability and Reactivity

Chemical Stability:

-

Stable under recommended storage conditions.

Conditions to Avoid:

-

Heat, flames, and sparks.

-

Exposure to light.

-

Dust formation.

Incompatible Materials:

-

Strong oxidizing agents

-

Strong acids

-

Acid chlorides

Hazardous Decomposition Products:

-

Under fire conditions, may decompose to produce:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Sulfur oxides

-

Experimental Protocols

While specific experimental protocols for the safety and handling of this compound are not widely published, the following general workflow should be followed when handling this and similar hazardous compounds in a research setting.

General Laboratory Handling Workflow

Caption: A general workflow for the safe handling of this compound in a laboratory setting.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is essential for all personnel to be thoroughly familiar with this information and the relevant Safety Data Sheets before working with this compound. Always adhere to established laboratory safety protocols and regulations.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

Potential Applications of 2-Amino-5-nitrobenzenethiol in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-nitrobenzenethiol is a versatile aromatic thiol compound that holds significant potential as a precursor in the synthesis of a variety of heterocyclic compounds. Its unique trifunctional nature, featuring an amino group, a nitro group, and a thiol group, allows for a diverse range of chemical transformations. This technical guide explores the core applications of this compound in organic synthesis, with a primary focus on its role in the preparation of substituted benzothiazoles and phenothiazines. These scaffolds are of considerable interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. This document provides a comprehensive overview of synthetic methodologies, quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Introduction

This compound is a key building block in the construction of complex heterocyclic systems. The strategic placement of its functional groups—a nucleophilic amino group, an electron-withdrawing nitro group, and a reactive thiol group—on the benzene ring dictates its reactivity and makes it a valuable starting material for targeted organic synthesis. The primary applications of this compound lie in the synthesis of:

-

Benzothiazoles: Specifically, 6-nitrobenzothiazole derivatives, which are formed through the condensation and cyclization of the amino and thiol groups with various electrophiles.

-

Phenothiazines: Nitro-substituted phenothiazines can be synthesized through intramolecular cyclization reactions, such as the Smiles rearrangement.

This guide will delve into the specific synthetic routes for these important classes of compounds, providing practical experimental details and comparative data to aid researchers in their synthetic endeavors.

Synthesis of 6-Nitrobenzothiazole Derivatives

The most prominent application of this compound is in the synthesis of 2-substituted-6-nitrobenzothiazoles. The reaction typically proceeds via a condensation of the amino group with a carbonyl compound (aldehyde or ketone) to form a Schiff base, followed by an intramolecular cyclization involving the thiol group.

Synthesis of 2-Aryl-6-nitrobenzothiazoles via Condensation with Aromatic Aldehydes

The reaction of this compound with various aromatic aldehydes is a straightforward and widely used method for the synthesis of 2-aryl-6-nitrobenzothiazoles. The reaction is often catalyzed by an acid and can be carried out using conventional heating or microwave irradiation to improve yields and reduce reaction times.

General Reaction Scheme:

Figure 1: General workflow for the synthesis of 2-Aryl-6-nitrobenzothiazoles.

Quantitative Data Summary:

The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted-6-nitro[d]thiazol-2-amines from 2-amino-6-nitrobenzothiazole and different aromatic aldehydes. This data is presented as a close analog to reactions with this compound.

| Product | Aromatic Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| N-benzylidene-6-nitro[d]thiazol-2-amine | Benzaldehyde | Ethanol | Glacial Acetic Acid | 8-10 | 64 | [1] |

| N-(2,5-dimethoxybenzylidene)-6-nitrobenzo[d]thiazol-2-amine | 2,5-Dimethoxybenzaldehyde | Ethanol | Glacial Acetic Acid | 8-10 | 61 | [1] |

| 6-nitro-N-(3-nitrobenzylidene)benzo[d]thiazol-2-amine | 3-Nitrobenzaldehyde | Ethanol | Glacial Acetic Acid | 8-10 | 57 | [1] |

| N-(4-methoxybenzylidene)-6-nitro[d]thiazol-2-amine | 4-Methoxybenzaldehyde | Ethanol | Glacial Acetic Acid | 8-10 | 68 | [1] |

| 2,4-diiodo-6-{[(6-nitro-1,3-benzothiazol- 2-yl) imino] methyl} phenol | 3,5-diiodosalicylaldehyde | Ethanol | Glacial Acetic Acid | 8-10 (Microwave) | 78 | [2] |

Experimental Protocol: General Procedure for the Synthesis of N-Substituted-6-nitro[d]thiazol-2-amines [1]

-

To a solution of 2-amino-6-nitrobenzothiazole (0.01 mol) in ethanol (40 mL), add the corresponding aromatic aldehyde (0.015 mol).

-

Add 4-5 drops of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 8-10 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Toluene: Ethyl acetate: Formic acid (5:4:1).

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the precipitated product and recrystallize it from ethanol to obtain the pure N-substituted-6-nitro[d]thiazol-2-amine.

Experimental Protocol: Microwave-Assisted Synthesis of a Schiff Base Derivative [2]

-

In an Erlenmeyer flask, thoroughly mix 2-amino-6-nitrobenzothiazole (0.01 mol) and 3,5-diiodosalicylaldehyde (0.01 mol) in ethanol.

-

Add a small amount of glacial acetic acid.

-

Cap the flask with a funnel and place it in a microwave oven.

-

Irradiate the mixture at 450W for intervals of 1 minute, for a total of 8-10 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Filter the solid that separates out.

-

Recrystallize the resulting product from ethanol and dry it under reduced pressure over anhydrous CaCl₂ in a desiccator.

Synthesis of Nitro-Substituted Phenothiazines

This compound can also serve as a precursor for the synthesis of nitro-substituted phenothiazines. A key synthetic strategy for this transformation is the Smiles rearrangement.

Synthesis via Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In the context of this compound, it can be envisioned that a derivative, such as an N-aryl ether, undergoes rearrangement to form the phenothiazine ring system. A plausible synthetic route would involve the initial reaction of this compound with an activated aryl halide.

Conceptual Workflow for Phenothiazine Synthesis:

Figure 2: Conceptual workflow for the synthesis of nitro-substituted phenothiazines via Smiles rearrangement.

Experimental Protocol: Synthesis of 2,3-Dinitrophenothiazine (Analogous Reaction) [3]

This protocol describes the synthesis of a dinitrophenothiazine from 2-aminothiophenol and 1,2-difluoro-4,5-dinitrobenzene, which serves as a model for the synthesis of nitro-substituted phenothiazines from this compound.

-

Dissolve 2-aminothiophenol and 1,2-difluoro-4,5-dinitrobenzene in ethanol.

-

Add sodium carbonate as a base.

-

Heat the reaction mixture. The reaction proceeds through a nucleophilic aromatic substitution of one of the fluorine atoms by the thiol group, followed by an intramolecular cyclization where the amino group displaces the second fluorine atom.

-

After the reaction is complete, cool the mixture and isolate the precipitated 2,3-dinitrophenothiazine product by filtration.